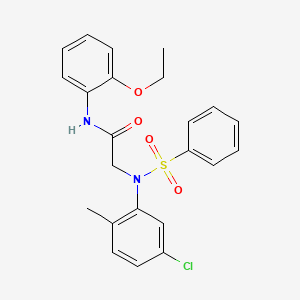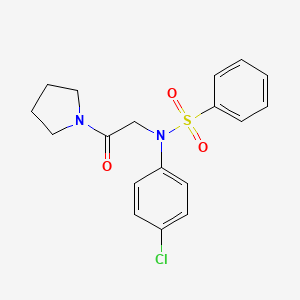
N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
概要
説明
N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the 4-chlorophenyl group and the pyrrolidin-1-ylethyl moiety suggests potential biological activity, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves the reaction of 4-chloroaniline with a suitable sulfonyl chloride, followed by the introduction of the pyrrolidin-1-ylethyl group. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or acetonitrile.
Catalysts: Base catalysts like triethylamine or pyridine.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone moiety.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions may occur on the 4-chlorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antibacterial or antifungal agent.
Industry: Use in the synthesis of more complex molecules or materials.
作用機序
The mechanism of action would depend on the specific biological target. For example, if used as an antibacterial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets could include enzymes like dihydropteroate synthase, which is commonly targeted by sulfonamides.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.
N-(4-chlorophenyl)-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the pyrrolidin-1-ylethyl moiety.
Uniqueness
N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is unique due to the combination of the 4-chlorophenyl group and the pyrrolidin-1-ylethyl moiety, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-8-10-16(11-9-15)21(14-18(22)20-12-4-5-13-20)25(23,24)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMUZZWXRKLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3567922.png)
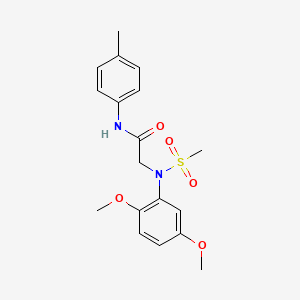
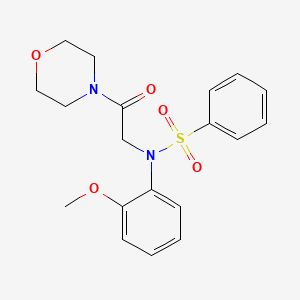
![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-methylacetamide](/img/structure/B3567938.png)
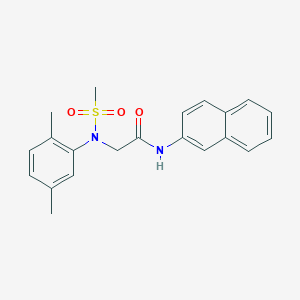
![2-[benzenesulfonyl(benzyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3567940.png)
![N-(2-ethoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B3567948.png)
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3567956.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3567961.png)
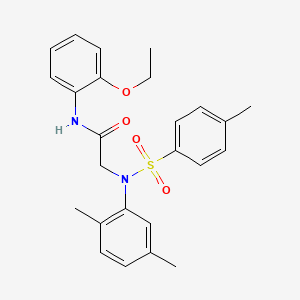
![N-(4-chlorophenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B3567993.png)
